molecular formula C13H8ClFO2 B596495 2-Chloro-4-(3-fluorophenyl)benzoic acid CAS No. 1214382-82-7

2-Chloro-4-(3-fluorophenyl)benzoic acid

Cat. No. B596495
CAS RN: 1214382-82-7
M. Wt: 250.653
InChI Key: RFGKDSXGCSFKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(3-fluorophenyl)benzoic acid” is a chemical compound with the linear formula C13H8ClFO2 . It has a molecular weight of 250.66 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3-fluorophenyl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(Cl)cc1F . This indicates that the compound contains a carboxylic acid group (OC(=O)) and a chloro-fluoro-substituted benzene ring (c1ccc(Cl)cc1F).


Physical And Chemical Properties Analysis

“2-Chloro-4-(3-fluorophenyl)benzoic acid” is a solid compound . It is soluble in 95% ethanol, forming a clear to very slightly hazy, colorless to very faintly yellow solution .

Scientific Research Applications

Synthesis of Other Chemical Compounds

“2-Chloro-4-(3-fluorophenyl)benzoic acid” can be used as a precursor in the synthesis of other chemical compounds. For instance, it can be used in the synthesis of “2,4-dichloro-3,5-difluorobenzoic acid” from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Production of Antibacterials

Tetrahalogenated benzoic acid derivatives, which can be synthesized from “2-Chloro-4-(3-fluorophenyl)benzoic acid”, are valuable intermediates for the synthesis of medicines, including antibacterials . This makes “2-Chloro-4-(3-fluorophenyl)benzoic acid” an important compound in pharmaceutical research.

Use in Chemical Reactions

“2-Chloro-4-(3-fluorophenyl)benzoic acid” can be used as a reactant in various chemical reactions. For example, it can be used in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .

Use in Material Science

Fluoroarenes, which can be synthesized from “2-Chloro-4-(3-fluorophenyl)benzoic acid”, are versatile components of many synthetic biologically active compounds and functional materials . This suggests potential applications of “2-Chloro-4-(3-fluorophenyl)benzoic acid” in material science.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-4-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGKDSXGCSFKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673468
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-fluorophenyl)benzoic acid

CAS RN

1214382-82-7
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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